molecular formula C23H29N3O7 B2799850 ethyl 4-(2-{5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-1-oxo-1,2-dihydroisoquinolin-2-yl}acetyl)piperazine-1-carboxylate CAS No. 868224-31-1

ethyl 4-(2-{5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-1-oxo-1,2-dihydroisoquinolin-2-yl}acetyl)piperazine-1-carboxylate

Cat. No.: B2799850
CAS No.: 868224-31-1
M. Wt: 459.499
InChI Key: DMIMJLSBGBBFPJ-UHFFFAOYSA-N
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Description

ethyl 4-(2-{5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-1-oxo-1,2-dihydroisoquinolin-2-yl}acetyl)piperazine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring, an isoquinoline moiety, and an ethoxy group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-1-oxo-1,2-dihydroisoquinolin-2-yl}acetyl)piperazine-1-carboxylate involves multiple steps, starting with the preparation of the isoquinoline derivative. The key steps include:

    Formation of the Isoquinoline Derivative: This involves the reaction of an appropriate aromatic compound with reagents such as acetic anhydride and ammonium acetate under reflux conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced through an esterification reaction using ethanol and a suitable acid catalyst.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a dihaloalkane under basic conditions.

    Final Coupling Reaction: The final step involves coupling the isoquinoline derivative with the piperazine ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(2-{5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-1-oxo-1,2-dihydroisoquinolin-2-yl}acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

ethyl 4-(2-{5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-1-oxo-1,2-dihydroisoquinolin-2-yl}acetyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-1-oxo-1,2-dihydroisoquinolin-2-yl}acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 4-(2-{5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-1-oxo-1,2-dihydroisoquinolin-2-yl}acetyl)piperazine-1-carboxylate is unique due to its combination of a piperazine ring and an isoquinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 4-[2-[5-(1-ethoxy-1-oxopropan-2-yl)oxy-1-oxoisoquinolin-2-yl]acetyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O7/c1-4-31-22(29)16(3)33-19-8-6-7-18-17(19)9-10-26(21(18)28)15-20(27)24-11-13-25(14-12-24)23(30)32-5-2/h6-10,16H,4-5,11-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIMJLSBGBBFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCN(CC3)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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